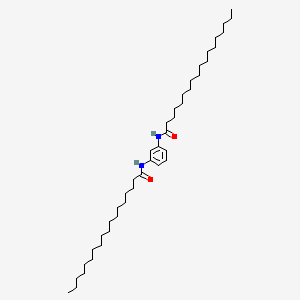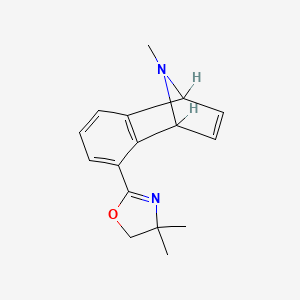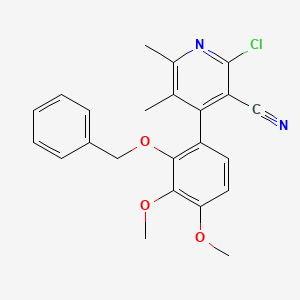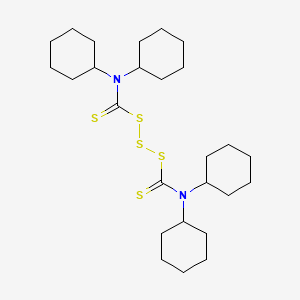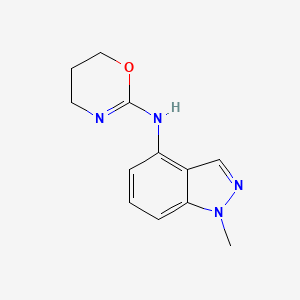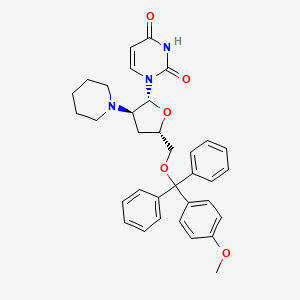
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- typically involves multiple steps, including protection and deprotection of functional groups, selective reduction, and nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Potential therapeutic agent for treating viral infections or cancer.
Industry: Used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Zidovudine: Used in the treatment of HIV.
Gemcitabine: Used in cancer chemotherapy.
Acyclovir: Used to treat herpes virus infections.
Uniqueness
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-piperidinyl)- is unique due to its specific chemical structure, which imparts distinct properties and biological activities compared to other nucleoside analogs. Its unique structure may result in different pharmacokinetics, efficacy, and safety profiles.
Propriétés
Numéro CAS |
134934-55-7 |
|---|---|
Formule moléculaire |
C34H37N3O5 |
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-piperidin-1-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C34H37N3O5/c1-40-28-17-15-27(16-18-28)34(25-11-5-2-6-12-25,26-13-7-3-8-14-26)41-24-29-23-30(36-20-9-4-10-21-36)32(42-29)37-22-19-31(38)35-33(37)39/h2-3,5-8,11-19,22,29-30,32H,4,9-10,20-21,23-24H2,1H3,(H,35,38,39)/t29-,30+,32+/m0/s1 |
Clé InChI |
ANIMSFCAHXXLPF-XAGDYJCDSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N6CCCCC6 |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=CC(=O)NC5=O)N6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


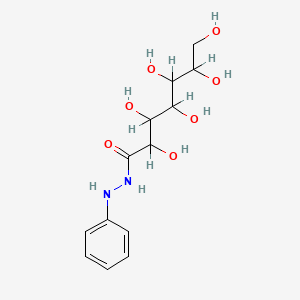
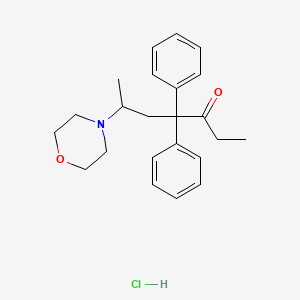
![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

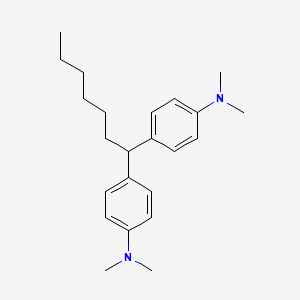
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
